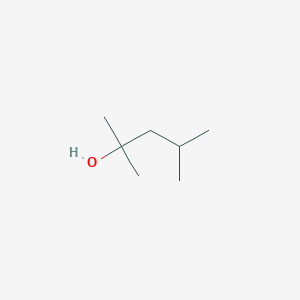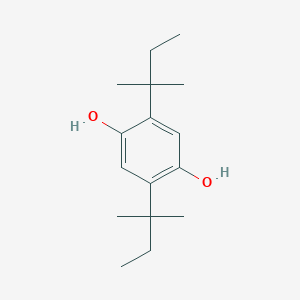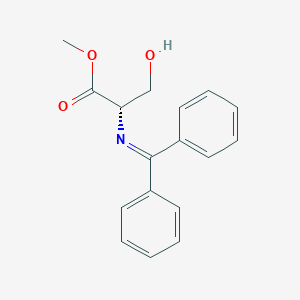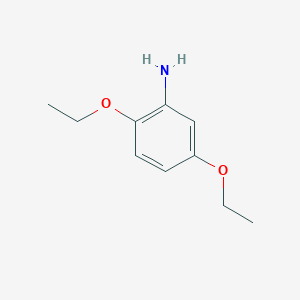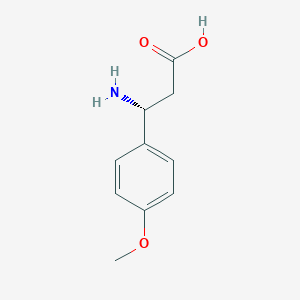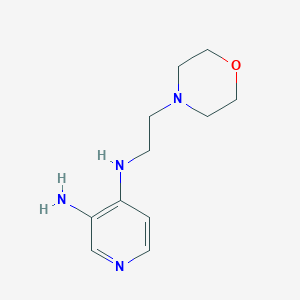
N4-(2-Morpholinoethyl)pyridine-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N4-(2-Morpholinoethyl)pyridine-3,4-diamine” is a chemical compound with the molecular formula C11H18N4O . It has a molecular weight of 222.29 . The compound is also known as “N4-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride” with a CAS Number of 1235440-71-7 .
Molecular Structure Analysis
The InChI code for “N4-(2-Morpholinoethyl)pyridine-3,4-diamine” is1S/C11H18N4O.2ClH/c12-10-9-13-2-1-11(10)14-3-4-15-5-7-16-8-6-15;;/h1-2,9H,3-8,12H2,(H,13,14);2*1H . Physical And Chemical Properties Analysis
“N4-(2-Morpholinoethyl)pyridine-3,4-diamine” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Regioselectivity in Bromination
Research on the regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines, including studies on lutidines, reveals insights into the mechanisms affecting bromination positions. These findings contribute to understanding the chemical behavior of pyridine derivatives under specific conditions, which could be relevant to the synthesis and functionalization of compounds similar to "N4-(2-Morpholinoethyl)pyridine-3,4-diamine" (Thapa, Brown, Balestri, & Taylor, 2014).
Photocatalytic Degradation and Pathways
The photocatalytic degradation of pollutants, including pyridine and morpholine derivatives, showcases the application of these compounds in environmental science. Understanding the degradation pathways and by-products of such processes is crucial for developing effective water treatment technologies (Pichat, 1997).
Heterocyclic N-oxide in Synthesis and Drug Development
Heterocyclic N-oxide molecules, including those derived from pyridine, demonstrate significant potential in organic synthesis, catalysis, and drug applications. Their diverse functionalities make them valuable in creating metal complexes, designing catalysts, and developing medicinal applications with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Pharmacological Profile of Morpholine Derivatives
The pharmacological profile of morpholine derivatives, including those with the morpholine ring structure, highlights their broad spectrum of biological activities. This underscores the relevance of structural features similar to "N4-(2-Morpholinoethyl)pyridine-3,4-diamine" in the development of pharmaceuticals (Asif & Imran, 2019).
Electrochemical Applications
Research into the electrochemical reduction mechanisms and stabilities of organic cations, including pyridinium and morpholinium derivatives, provides insights into their potential use in ionic liquids and other electrochemical applications. This is relevant for the development of novel energy storage and conversion technologies (Lane, 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
4-N-(2-morpholin-4-ylethyl)pyridine-3,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c12-10-9-13-2-1-11(10)14-3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRBSCNJGKZPSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C=NC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(2-Morpholinoethyl)pyridine-3,4-diamine | |
CAS RN |
1235440-71-7 |
Source


|
| Record name | 4-N-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

